Cyclopentyl(thiophen-3-yl)methanamine hydrochloride

Description

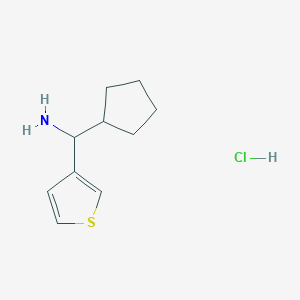

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a synthetic organic compound comprising a cyclopentyl group linked to a thiophene ring (at the 3-position) via a methanamine backbone, with a hydrochloride salt. The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the cyclopentyl group contributes steric bulk and lipophilicity. This compound is structurally related to several pharmacologically active amines but lacks detailed toxicological or pharmacological data in the provided evidence .

Properties

IUPAC Name |

cyclopentyl(thiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c11-10(8-3-1-2-4-8)9-5-6-12-7-9;/h5-8,10H,1-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQBIRAGLNTDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CSC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to cyclopentyl(thiophen-3-yl)methanamine hydrochloride exhibit significant anticancer properties. For instance, fused thiophene derivatives, which include structures related to this compound, have been reported to treat various cancers by inhibiting tumor growth. These compounds have demonstrated cytotoxic activities against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 99 nM, making them potent candidates for further development in cancer therapies .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. It has been linked to therapeutic strategies against viral infections, including HIV and hepatitis viruses. The mechanism involves the inhibition of key viral enzymes or pathways critical for viral replication, thus reducing the viral load in infected individuals .

Treatment of Neurological Disorders

This compound and its derivatives have shown promise in treating neurological disorders such as depression and anxiety. Research indicates that these compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit cytochrome P450 enzymes (CYP2A6 and CYP2A13), which are involved in the metabolism of various drugs and toxins. Inhibition of these enzymes can lead to reduced activation of carcinogenic compounds found in tobacco smoke, presenting a potential application in smoking cessation therapies .

Solubility Enhancement

One of the challenges with many small molecules is their poor solubility, which limits their bioavailability. This compound can be formulated with dendritic polymers like polyamidoamine dendrimers to enhance solubility and controlled release characteristics . This formulation strategy is crucial for improving therapeutic outcomes in clinical settings.

Case Studies

Mechanism of Action

The mechanism by which cyclopentyl(thiophen-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

Key Structural Features

The compound’s uniqueness lies in its thiophene-3-yl substitution and cyclopentyl-methanamine scaffold. Below is a comparison with structurally related compounds:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Lipophilicity: The thiophene ring increases logP compared to phenyl or non-aromatic analogues (e.g., cyclopentanemethylamine HCl). Chlorine substitution (as in C₅H₇Cl₂NS) further elevates lipophilicity but reduces solubility .

- Solubility: The hydrochloride salt improves water solubility relative to free bases. However, the cyclopentyl group and thiophene may limit aqueous solubility compared to oxygen-linked phenyl derivatives (e.g., C₁₂H₁₈ClNO) .

Biological Activity

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a cyclopentyl group linked to a thiophene ring and an amine functional group. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in oncology.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

- Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against several cancer cell lines, with the following results:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | CDK2 inhibition, apoptosis induction |

| HCT-116 | 6 | CDK2 inhibition, apoptosis induction |

| HepG-2 | 48 | Moderate activity, potential for further studies |

These findings indicate that the compound exhibits potent activity against breast (MCF-7) and colorectal (HCT-116) cancer cells, with IC50 values significantly lower than those of established chemotherapeutics like sorafenib .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated the importance of specific functional groups in enhancing the biological activity of this compound. For instance:

- Thiophene Ring : The presence of the thiophene moiety is crucial for binding affinity and activity against CDK2.

- Cyclopentyl Group : Variations in the size and nature of substituents on the cyclopentyl ring can influence the potency and selectivity of the compound .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

- HCT-116 Cell Line Analysis : Further experimentation revealed that this compound not only inhibited cell proliferation but also altered cell cycle progression, indicating a dual mechanism involving both cytotoxicity and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.